3-Oxo-3-desvinylquinine 9-Acetate is a chemical compound with the molecular formula and a molecular weight of 354.4 g/mol. It is categorized under chiral reagents, which are essential for asymmetric synthesis in organic chemistry. This compound is notable for its potential applications in pharmaceutical research and development, particularly in the synthesis of quinine derivatives and related compounds.
3-Oxo-3-desvinylquinine 9-Acetate falls under the category of alkaloids, specifically quinoline derivatives. Alkaloids are a significant class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. The compound's structure suggests it may exhibit pharmacological properties similar to those of its parent compound, quinine, which is historically used to treat malaria.
The synthesis of 3-Oxo-3-desvinylquinine 9-Acetate generally involves multi-step organic reactions, including alkylation, acylation, and cyclization processes. While specific synthetic pathways for this compound may not be extensively documented in the literature, analogous methods used for synthesizing quinine derivatives can provide insights.
The synthesis process often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor the progress of the reaction and confirm product identity.
3-Oxo-3-desvinylquinine 9-Acetate can participate in various chemical reactions typical for quinoline derivatives:
Reactions involving this compound often require specific conditions to optimize yield and selectivity. For example, controlling temperature and solvent choice can significantly impact reaction kinetics and product distribution.
Research into similar compounds indicates that structural modifications can lead to varied pharmacokinetic profiles and therapeutic effects, suggesting that 3-Oxo-3-desvinylquinine 9-Acetate could have unique biological implications depending on its specific interactions within biological systems.
The synthesis of 3-Oxo-3-desvinylquinine 9-Acetate (CAS: 1217524-13-4) relies on sequential alkylation and acylation steps applied to the quinoline core. The process typically initiates with the Gould-Jacobs cyclization, where aniline derivatives react with diethyl ethoxymethylenemalonate (DEEMM) to form anilinomethylenemalonate intermediates. Conventional reflux in open-vessel systems achieves near-quantitative yields (95%) by facilitating ethanol byproduct evaporation, contrasting with microwave-assisted methods limited to 53% yield due to back-reaction inhibition [10]. Subsequent N-1 allylation of the quinuclidine nitrogen employs allyl bromide with anhydrous K₂CO₃ in DMF, yielding 93% of the alkylated intermediate. Critical acylation at C9 involves acetic anhydride with MoCl₅ catalysis, selectively acetylating the tertiary alcohol while avoiding C3 ketone interference. Tin-mediated acylation protocols using Bu₂SnO further enhance regioselectivity, leveraging stannylene acetal intermediates to direct acetyl group installation [3].
Table 1: Key Alkylation/Acylation Reaction Outcomes
Step | Reagents/Conditions | Yield | Selectivity Notes |
---|---|---|---|
Gould-Jacobs Cyclization | DEEMM, diphenyl ether, 250°C (open vessel) | 95% | N/A |
N-1 Allylation | Allyl bromide, K₂CO₃, DMF, 65°C | 93% | >99% N-alkylation |
C9 Acetylation | Ac₂O, MoCl₅ (cat.), rt | 91% | No C3 ketone participation |
Stereocontrol during C3 ketone formation and C9 acetylation necessitates tailored catalytic systems. Heterogeneous catalysts like LiFe(WO₄)₂ enable chemo-selective oxidations, where Fe³⁺/Fe²⁺ redox cycles facilitate 3-desvinyl oxidation without epimerizing chiral centers. XPS analyses confirm the reduction of Fe(III) to Fe(II) during this process, maintaining catalyst integrity under aerobic conditions [6]. For asymmetric N-allylation, Pd(0)-BINAP complexes achieve >90% enantiomeric excess (ee) by suppressing racemization at C8 and C9. Supported catalysts (e.g., Pd/C or Fe₂O₃-SiO₂) permit reuse over five cycles with <5% activity loss, as validated by TEM and XRD studies showing negligible metal leaching [6]. Cyanide ions (e.g., tetrabutylammonium cyanide) enhance stereodirecting effects during C9 acylation through transient nitrile adduct formation, optimizing nucleophile positioning [3].
Functional group compatibility demands orthogonal protection:
Table 2: Protection Group Performance
Functional Group | Protecting Group | Deprotection Conditions | Stability Notes |
---|---|---|---|
Quinuclidine N | Boc | pH 3 MeOH, 25°C | Stable to K₂CO₃, allyl bromide |
C9-OH | TBDMS | TBAF, THF, 0°C | Stable to 250°C in diphenyl ether |
C3-COOH | Ethyl ester | 2.5N NaOH, THF | Inert to MoCl₅ catalysis |
Solvent polarity and temperature profiles critically impact yield and purity:
Table 3: Solvent/Temperature Effects on Key Steps
Reaction | Optimal Conditions | Yield/Purity | Suboptimal Alternatives |
---|---|---|---|
Gould-Jacobs Cyclization | PhOPh, 250°C, open vessel | 95%, >99% pure | Microwave/sealed vessel: 53% yield |
C9 Acetylation | CH₃CN, MoCl₅ (5 mol%), 0°C | 91%, 98% pure | Toluene, 25°C: 78% yield, 8% diacetyl |
Carboxamide Formation | PhOPh, 240°C, 1.5h | 89%, no chromatography | DMF, 180°C: 62% yield, requires purification |
CAS No.: 76663-30-4
CAS No.: 12063-10-4
CAS No.:
CAS No.: 31063-73-7
CAS No.: 1526817-78-6
CAS No.: 37305-51-4